Cochlioquinone B is a secondary metabolite belonging to the sesquiterpenequinone class of compounds. [, ] It is primarily produced by certain fungal species, particularly those belonging to the genera Bipolaris and Drechslera. [, ] Cochlioquinone B exhibits phytotoxic properties, inhibiting the root growth of various plants, including finger millet and rice. [] This compound has garnered significant interest in scientific research due to its diverse biological activities, including antimicrobial and potential therapeutic properties. [, , ]
Currently, there is limited information available regarding the synthetic production of Cochlioquinone B. Most studies obtain this compound through isolation and purification from fungal cultures. [, , ] Further research is needed to explore potential synthetic routes for Cochlioquinone B production.
Cochlioquinone B possesses a complex molecular structure characteristic of sesquiterpenequinones. [] Its structure includes a quinone moiety fused to a multi-cyclic terpenoid framework. [] Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in elucidating the structure of Cochlioquinone B. [, ]
Research indicates that Cochlioquinone B can induce autophagy in alveolar macrophages, enhancing their ability to clear Pseudomonas aeruginosa infection. [, ] This effect is mediated through the PAK1/Akt1/mTOR signaling pathway. [, ] Cochlioquinone B promotes ubiquitination-mediated degradation of PAK1, leading to decreased Akt phosphorylation and subsequent inhibition of the Akt/mTOR pathway. [, ] This, in turn, triggers the release of the ULK1/2–Atg13–FIP200 complex, initiating autophagosome formation and bacterial clearance. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6